molecular formula C12H15N3 B12622649 1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine CAS No. 921040-42-8

1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine

Katalognummer: B12622649
CAS-Nummer: 921040-42-8
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: BLGCQHPGPVJCSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the benzimidazole core with cyclopropylmethyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Alkylated benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazole
  • 2-Methyl-1H-benzimidazol-6-amine
  • 1-(Cyclopropylmethyl)-1H-benzimidazol-6-amine

Uniqueness

1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine is unique due to the presence of both the cyclopropylmethyl and methyl groups, which enhance its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

921040-42-8

Molekularformel

C12H15N3

Molekulargewicht

201.27 g/mol

IUPAC-Name

3-(cyclopropylmethyl)-2-methylbenzimidazol-5-amine

InChI

InChI=1S/C12H15N3/c1-8-14-11-5-4-10(13)6-12(11)15(8)7-9-2-3-9/h4-6,9H,2-3,7,13H2,1H3

InChI-Schlüssel

BLGCQHPGPVJCSE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1CC3CC3)C=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.